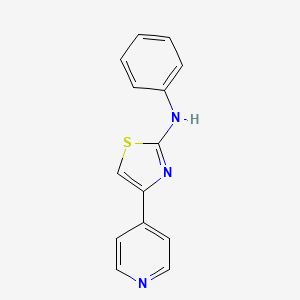
N-phenyl-4-pyridin-4-yl-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-pyridin-4-yl-2-thiazolamine is a substituted aniline.
Applications De Recherche Scientifique
Synthetic Pathways
The synthesis of N-phenyl-4-pyridin-4-yl-2-thiazolamine can be achieved through various methods involving the condensation of thiazole derivatives with pyridine and phenyl groups. The following pathways are commonly reported:
- Condensation Reactions : Thiazole derivatives are synthesized through the reaction of 2-aminothiazole with various aldehydes or ketones, followed by further modifications to introduce the pyridine and phenyl moieties .
- Diverse Substituents : The introduction of different substituents at the C-4 position of the thiazole core has been shown to enhance biological activity. For instance, varying the aromatic groups can significantly affect the compound's pharmacological properties .
Biological Activities
This compound exhibits a wide range of biological activities, making it a valuable candidate for drug development:
Anticancer Activity
Numerous studies have demonstrated that derivatives of 2-aminothiazole, including this compound, possess potent anticancer properties. The compound has shown efficacy against various cancer cell lines:
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Hep-G2 (Hepatocellular) | 0.06 | |
| MCF-7 (Breast) | 0.1 | |
| SKNMC (Neuroblastoma) | 0.25 |
The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through targeting specific signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Good activity | |
| E. coli | Significant inhibition | |
| S. aureus | Moderate inhibition |
These findings suggest that this compound could be developed as a novel antimicrobial agent.
Neuroprotective Effects
Recent research indicates that compounds with thiazole structures can act as acetylcholinesterase inhibitors, offering potential in treating neurodegenerative diseases such as Alzheimer's disease:
- Mechanism : By inhibiting acetylcholinesterase, these compounds may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative disorders .
Case Study: Anticancer Efficacy
A study conducted on a series of thiazole derivatives, including this compound, revealed their effectiveness against multiple cancer cell lines using MTT assays. The results indicated that certain structural modifications significantly increased cytotoxicity compared to standard chemotherapy agents like doxorubicin .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Mycobacterium tuberculosis showed that specific substitutions at the C-4 position enhanced activity and selectivity, indicating a promising direction for developing new anti-tuberculosis drugs .
Propriétés
Formule moléculaire |
C14H11N3S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
N-phenyl-4-pyridin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11N3S/c1-2-4-12(5-3-1)16-14-17-13(10-18-14)11-6-8-15-9-7-11/h1-10H,(H,16,17) |
Clé InChI |
DTAVDUKDVHWDGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















